2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol
Description
2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol is a β-amino alcohol derivative featuring a 3-chlorophenyl substituent linked via a hydroxyethylamino group to a 2-methylpropan-1-ol backbone. The 3-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the hydroxyethylamino moiety contributes to hydrogen-bonding capacity and solubility.
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,8-15)14-7-11(16)9-4-3-5-10(13)6-9/h3-6,11,14-16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZYUTRLOMRWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3-chlorobenzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve the reduction step on a larger scale. The choice of solvents and catalysts can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methylpropan-1-ol.
Reduction: Formation of 2-{[2-(3-Chlorophenyl)ethyl]amino}-2-methylpropan-1-ol.
Substitution: Formation of 2-{[2-(3-Methoxyphenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol.
Scientific Research Applications
2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride ()
- Key Differences: Substituents: Contains a 3-chloro-2-fluorophenyl group, introducing electronegative fluorine, which enhances metabolic stability and alters electronic properties compared to the 3-chlorophenyl group in the target compound . Backbone: Lacks the hydroxyethylamino linkage; instead, it is a primary amine hydrochloride salt. This increases polarity and solubility in aqueous media but reduces hydrogen-bonding versatility. Molecular Formula: C₁₀H₁₄Cl₂FN (MW: 238.1 g/mol) vs. the target compound’s inferred formula C₁₂H₁₈ClNO₂ (MW: 243.5 g/mol).
2-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol ()
- Key Differences: Aromatic Group: Features a 2,3-dimethylphenylmethyl group, which increases steric bulk and lipophilicity compared to the 3-chlorophenyl group in the target compound. This may enhance membrane permeability but reduce solubility . Molecular Formula: C₁₃H₂₁NO (MW: 207.3 g/mol), significantly lighter than the target compound due to the absence of chlorine and additional hydroxyl groups.
Physicochemical and Pharmacological Implications
Biological Activity
The compound 2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol , also known by its CAS number 1266695-99-1, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The chemical formula for this compound is , with a molecular weight of 243.73 g/mol. Its structure can be represented using the following identifiers:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₈ClNO₂ |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 52988769 |
Research indicates that the compound may exhibit various biological activities, including:
Pharmacokinetics
The pharmacokinetic profile of the compound is not extensively documented; however, related studies on similar compounds indicate that they undergo significant metabolism in vivo. For instance, a study on a related chlorophenyl compound demonstrated various metabolic pathways leading to different active metabolites .
Case Studies
Several studies have investigated similar compounds with analogous structures:
- In Vivo Studies : In one study, a related compound was administered intraperitoneally to rats, revealing insights into its metabolic pathways and the identification of metabolites through HPLC . This methodology could be adapted for future research on this compound.
- Cancer Treatment Research : A dissertation highlighted the potential of compounds similar to this one in inhibiting Type III secretion systems in pathogenic bacteria, suggesting a dual role in both antimicrobial and anticancer applications .
Safety and Toxicity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
